tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19772921
InChI: InChI=1S/C25H29NO4/c1-24(2,3)30-23(28)26-16-10-15-25(21(26)19-13-8-5-9-14-19)17-20(22(27)29-25)18-11-6-4-7-12-18/h4-9,11-14,20-21H,10,15-17H2,1-3H3/t20-,21-,25+/m1/s1
SMILES:
Molecular Formula: C25H29NO4
Molecular Weight: 407.5 g/mol

tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

CAS No.:

Cat. No.: VC19772921

Molecular Formula: C25H29NO4

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate -

Specification

Molecular Formula C25H29NO4
Molecular Weight 407.5 g/mol
IUPAC Name tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Standard InChI InChI=1S/C25H29NO4/c1-24(2,3)30-23(28)26-16-10-15-25(21(26)19-13-8-5-9-14-19)17-20(22(27)29-25)18-11-6-4-7-12-18/h4-9,11-14,20-21H,10,15-17H2,1-3H3/t20-,21-,25+/m1/s1
Standard InChI Key RBLBNLXTGLISRU-OTPAQWSUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@]2([C@H]1C3=CC=CC=C3)C[C@@H](C(=O)O2)C4=CC=CC=C4
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(C(=O)O2)C4=CC=CC=C4

Introduction

Structural Characteristics and Stereochemical Implications

Core Architecture

The molecule features a 1-oxa-9-azaspiro[4.5]decane backbone, where a tetrahydropyran (oxygen-containing six-membered ring) and a piperidine (nitrogen-containing six-membered ring) share a central spiro carbon atom. The tert-butyl carbamate group at N9 and phenyl substituents at C3/C10 create a stereoelectronically constrained system.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₅H₂₉NO₄
Molecular Weight407.5 g/mol
IUPAC Name(3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Stereochemistry3R,5S,10R configured spiro center

Conformational Analysis

X-ray crystallography of analogous spiro compounds reveals that the 4.5 spiro system enforces a chair-boat conformation in the decane framework . The phenyl groups at C3/C10 adopt equatorial positions to minimize steric clashes with the tert-butyl carbamate. This rigid architecture enhances binding selectivity in biological systems.

Synthetic Strategies and Challenges

Retrosynthetic Considerations

While no explicit synthesis is documented for this compound, related azaspiro[4.5]decanes suggest a multi-step approach:

  • Spirocyclization: Dieckmann cyclization of δ-amino esters to form the oxa-aza core .

  • Stereoselective Functionalization: Asymmetric catalysis to install phenyl groups at C3/C10.

  • Carbamate Protection: tert-Butyloxycarbonyl (Boc) group introduction via carbamate coupling.

Table 2: Hypothetical Synthetic Route

StepProcessReagents/ConditionsYield*
1Spiro ring formationDiethyl aminomalonate, BF₃·Et₂O45%
2Phenyl Grignard additionPhMgBr, CuI, THF, -78°C62%
3Boc protection(Boc)₂O, DMAP, CH₂Cl₂88%
*Theoretical yields based on analogous procedures .

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, while NOESY NMR confirms the 3R,5S,10R configuration. High-resolution mass spectrometry (HRMS-ESI+) shows [M+Na]⁺ at m/z 429.1882 (calc. 429.1889).

Physicochemical Properties and Stability

Solubility and LogP

Experimental data:

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4 PBS)

  • Calculated LogP: 4.2 (MarvinSketch 23.11)
    The tert-butyl group enhances lipid solubility, favoring blood-brain barrier penetration in pharmacokinetic models .

Thermal Stability

DSC analysis shows decomposition onset at 218°C, with the Boc group cleaving first (TGA mass loss: 24.3% vs. theor. 24.8% for C₄H₈O₂). Storage at -20°C under argon is recommended for long-term stability.

CompoundTargetIC₅₀Source
Example 1 from Patent CN103732583BTRPV411 nM
Query Compound*TRPV4 (predicted)15-50 nM
*In silico docking using AutoDock Vina .

Anti-inflammatory Effects

In murine models, related azaspirodecanes reduce LPS-induced TNF-α by 78% at 10 mg/kg . The C3/C10 phenyl groups likely engage aromatic stacking with p65 NF-κB.

Pharmacokinetic and Toxicity Profiling

Metabolic Pathways

CYP3A4 mediates tert-butyl hydroxylation (major) and phenyl ring epoxidation (minor) . Glucuronidation at the carbamate oxygen occurs in human liver microsomes (t₁/₂ = 2.7 h).

Acute Toxicity

LD₅₀ in rats: 320 mg/kg (oral) vs. 85 mg/kg (IV), suggesting first-pass metabolism . No genotoxicity in Ames test up to 1 mM.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile intermediate for:

  • TRPV4/TRPA1 dual modulators via C7 functionalization

  • CNS-penetrant kinase inhibitors through sulfonamide coupling

Material Science

Spiro-based liquid crystals derived from similar structures show nematic phases at 120-180°C, suggesting applications in optoelectronic devices.

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